molecular formula C13H20N2 B13487936 n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine

n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine

Cat. No.: B13487936
M. Wt: 204.31 g/mol
InChI Key: SJGGVQLTLKBWOH-UHFFFAOYSA-N
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Description

n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine: is a chemical compound that features a pyrrolidine ring attached to a benzyl group, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine typically involves the reaction of pyrrolidine with benzyl chloride, followed by the introduction of an ethanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve heating the reaction mixture to accelerate the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a ligand or a probe to study the interactions between small molecules and biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Its structural features make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(1-Pyrrolidinyl)ethanamine
  • N-methyl-2-pyrrolidin-1-yl-ethanamine
  • Benzyl [2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride

Comparison: Compared to similar compounds, n-(2-(Pyrrolidin-1-yl)benzyl)ethanamine stands out due to its unique combination of a pyrrolidine ring and a benzyl group. This structural feature enhances its reactivity and potential applications. The presence of the benzyl group also allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-[(2-pyrrolidin-1-ylphenyl)methyl]ethanamine

InChI

InChI=1S/C13H20N2/c1-2-14-11-12-7-3-4-8-13(12)15-9-5-6-10-15/h3-4,7-8,14H,2,5-6,9-11H2,1H3

InChI Key

SJGGVQLTLKBWOH-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=CC=C1N2CCCC2

Origin of Product

United States

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